

# Application Note: LysoTracker Yellow HCK-123 for High-Content Screening Assays

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## Compound of Interest

Compound Name: *LysoTracker Yellow HCK 123*

Cat. No.: *B15555819*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes.<sup>[1][2]</sup> This cell-permeable dye is a valuable tool for investigating lysosomal function and dynamics in live cells.<sup>[3][4][5]</sup> In the context of drug discovery and cell biology, high-content screening (HCS) enables the automated acquisition and analysis of cellular images to quantify phenotypic changes in response to various treatments.<sup>[6][7][8]</sup> This application note provides a detailed protocol for utilizing LysoTracker Yellow HCK-123 in HCS assays to assess lysosomal acidification and morphology, key parameters in cellular health, autophagy, and lysosomal storage diseases.<sup>[9][10]</sup>

## Principle of the Assay

LysoTracker Yellow HCK-123 is a weakly basic amine linked to a fluorophore.<sup>[1][2]</sup> In its neutral state, it can freely cross cell membranes. Upon entering acidic compartments such as lysosomes, the dye becomes protonated and trapped, leading to a significant increase in fluorescence intensity within these organelles.<sup>[3][4][11]</sup> This accumulation allows for the visualization and quantification of lysosomes using fluorescence microscopy and high-content imaging platforms. The intensity of the LysoTracker signal can be correlated with the degree of lysosomal acidification.<sup>[12]</sup>

## Materials and Reagents

- LysoTracker Yellow HCK-123 (e.g., from Thermo Fisher Scientific or MedchemExpress)[1][5]
- Cell culture medium (appropriate for the cell line used)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Black, clear-bottom 96-well or 384-well microplates suitable for imaging
- Test compounds (e.g., Chloroquine as a positive control for lysosomal de-acidification)
- Hoechst 33342 or other nuclear stain
- High-content imaging system
- Image analysis software

## Data Presentation

High-content screening with LysoTracker Yellow HCK-123 can generate a wealth of quantitative data. Below are examples of how to structure this data for clear interpretation.

Table 1: Assay Parameters for LysoTracker Yellow HCK-123 Staining

Parameter	Recommended Value
Excitation Wavelength	~465 nm
Emission Wavelength	~535 nm
Working Concentration	50 - 100 nM
Incubation Time	30 - 60 minutes
Incubation Temperature	37°C

Table 2: Quantitative HCS Data for Chloroquine-Treated Cells

Treatment	Average LysoTracker Intensity (per cell)	Number of Lysosomes (per cell)	Cell Count
Vehicle Control (DMSO)	15,234 ± 1,287	58 ± 7	10,543
Chloroquine (10 µM)	18,976 ± 2,145	75 ± 11	9,876
Chloroquine (50 µM)	25,432 ± 3,456	112 ± 15	8,123

Note: Data are representative and will vary depending on the cell type, treatment, and imaging system.

## Experimental Protocols

### Protocol 1: Preparation of Reagents

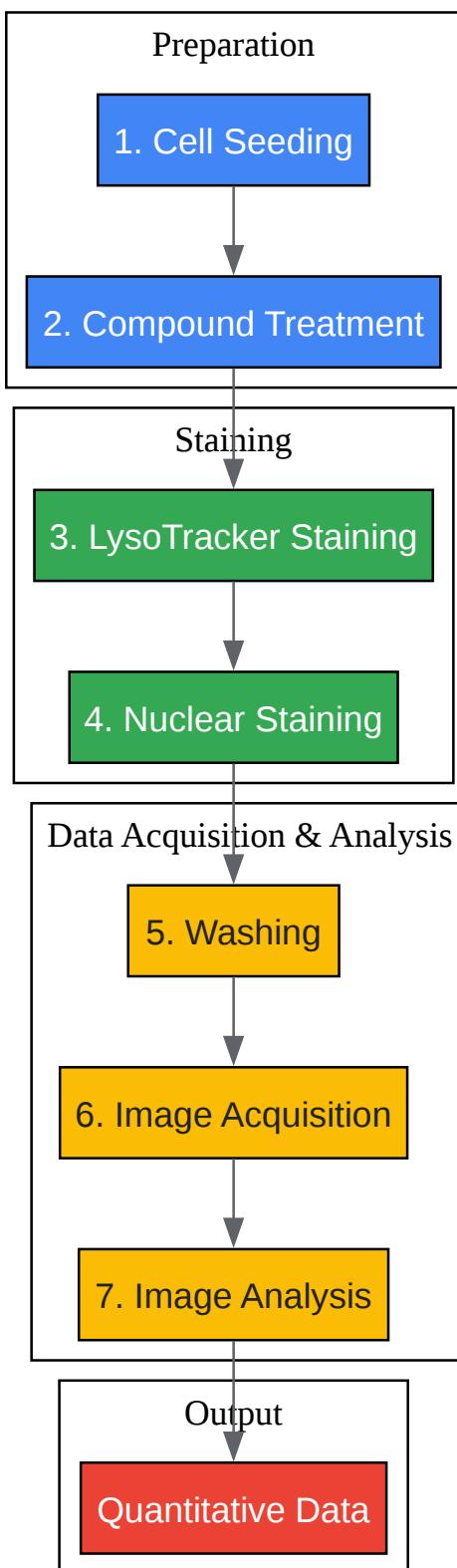
- Lysotracker Yellow HCK-123 Stock Solution (1 mM): The dye is often supplied as a solution in DMSO. If provided as a solid, dissolve it in high-quality, anhydrous DMSO to create a 1 mM stock solution.[2] Store at -20°C, protected from light and moisture.[1][13]
- Lysotracker Yellow HCK-123 Working Solution (50-100 nM): On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration.[14] It is crucial to prepare this solution fresh for each experiment.
- Positive Control (Chloroquine): Prepare a stock solution of Chloroquine in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.

### Protocol 2: High-Content Screening Assay Workflow

- Cell Seeding: Seed cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a sub-confluent monolayer at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
- Compound Treatment: Treat cells with test compounds and controls (e.g., vehicle and Chloroquine) for the desired period.

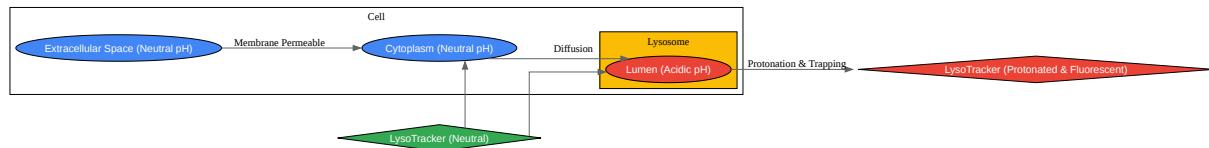
- Lysotracker Staining:
  - Carefully remove the compound-containing medium from the wells.
  - Add the pre-warmed Lysotracker Yellow HCK-123 working solution to each well.[1]
  - Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes, protected from light.[1]
- Nuclear Staining (Optional): During the last 10-15 minutes of the Lysotracker incubation, add Hoechst 33342 to the wells at a final concentration of 1 µg/mL for nuclear counterstaining.[1] This is essential for cell segmentation in the image analysis step.
- Washing: Gently wash the cells once or twice with pre-warmed PBS to remove unbound dye. [1]
- Imaging: Add fresh, phenol red-free medium or PBS to the wells.[1] Immediately acquire images using a high-content imaging system with appropriate filter sets for Lysotracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm) and the nuclear stain. Acquire images from multiple fields per well to ensure robust data.[1]
- Image Analysis: Utilize image analysis software to:
  - Segment cells: Identify individual cells based on the nuclear stain.
  - Identify lysosomes: Within each cell, identify and quantify the Lysotracker-positive objects (lysosomes).
  - Quantify parameters: Measure various parameters such as the total and average fluorescence intensity of Lysotracker per cell, the number, size, and shape of lysosomes per cell, and the total cell count.

## Mandatory Visualizations



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Caption: High-Content Screening Workflow with Lysotracker Yellow HCK-123.



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